

Y08262 and p300 Bromodomain Crossreactivity: A Comparative Analysis

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Compound of Interest		
Compound Name:	Y08262	
Cat. No.:	B12383106	Get Quote

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This guide provides a comparative analysis of the small molecule inhibitor Y08262, focusing on its cross-reactivity with the p300 bromodomain. Y08262 has been identified as a potent and selective inhibitor of the CREB-binding protein (CBP) bromodomain, a key epigenetic reader protein implicated in transcriptional regulation and the pathogenesis of diseases such as acute myeloid leukemia[1]. Given the high degree of structural and functional homology between the bromodomains of CBP and its paralog, p300, understanding the cross-reactivity of CBP-targeted inhibitors is crucial for elucidating their mechanism of action and potential therapeutic applications.

High Homology Between CBP and p300 Bromodomains

The bromodomains of CBP and p300 are highly conserved, sharing approximately 96% sequence identity. This structural similarity often leads to the development of dual inhibitors that target both proteins. While **Y08262** is reported to have "remarkable selectivity" for the CBP bromodomain, specific quantitative data on its binding affinity for the p300 bromodomain is not currently available in the public domain.

Quantitative Analysis of Inhibitor Potency



To provide a framework for comparison, the following table summarizes the known inhibitory concentration (IC50) of **Y08262** against the CBP bromodomain. Due to the absence of specific data for **Y08262** against the p300 bromodomain, data for a well-characterized dual CBP/p300 inhibitor, I-CBP112, is included as a reference to illustrate typical cross-reactivity profiles.

Compound	Target Bromodomain	IC50 (nM)
Y08262	СВР	73.1[1]
p300	Data not available	
I-CBP112 (Reference)	СВР	170
p300	625	

Experimental Protocols

The determination of inhibitor potency against bromodomains is commonly performed using in vitro biochemical assays. The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is a widely used method for this purpose.

AlphaLISA® Assay for Bromodomain Inhibitor IC50 Determination

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound (e.g., **Y08262**) against a target bromodomain (e.g., p300).

Principle: This assay is based on the competition between the test compound and a biotinylated histone peptide ligand for binding to a GST-tagged bromodomain. The interaction between the GST-tagged bromodomain and the biotinylated peptide brings streptavidin-coated donor beads and anti-GST antibody-conjugated acceptor beads into close proximity. Upon excitation at 680 nm, the donor beads release singlet oxygen, which triggers a chemiluminescent signal from the nearby acceptor beads at 615 nm. A potent inhibitor will disrupt the bromodomain-peptide interaction, leading to a decrease in the AlphaLISA® signal.

Materials:

Recombinant GST-tagged p300 bromodomain



- Biotinylated histone H4 peptide (acetylated)
- AlphaLISA® Glutathione Acceptor beads
- AlphaScreen® Streptavidin Donor beads
- Test compound (Y08262)
- Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
- 384-well microplates

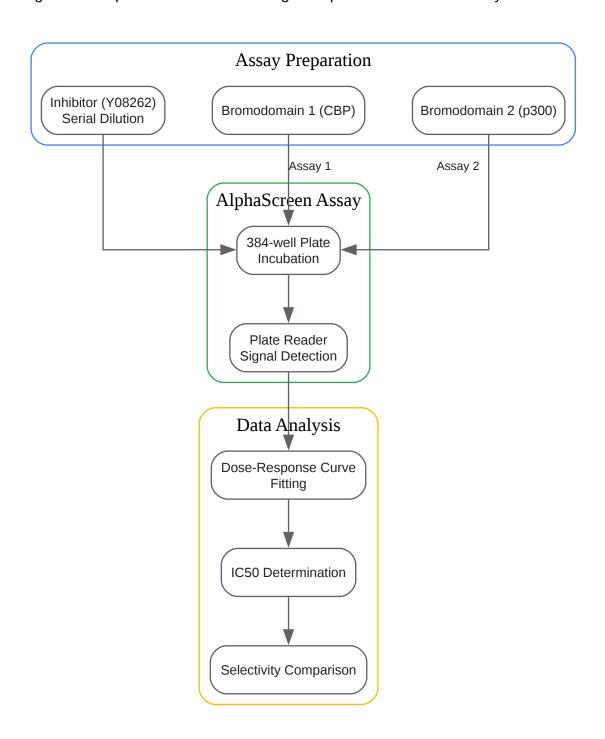
Procedure:

- Compound Dilution: Prepare a serial dilution of the test compound in assay buffer.
- Reaction Setup: In a 384-well plate, add the following in order:
 - Test compound at various concentrations.
 - GST-tagged p300 bromodomain at a fixed concentration.
 - Biotinylated histone peptide at a fixed concentration.
- Incubation: Incubate the mixture at room temperature for a defined period (e.g., 30 minutes)
 to allow for binding equilibrium to be reached.
- Addition of Acceptor Beads: Add AlphaLISA® Glutathione Acceptor beads to each well and incubate in the dark at room temperature (e.g., 60 minutes).
- Addition of Donor Beads: Add AlphaScreen® Streptavidin Donor beads to each well and incubate in the dark at room temperature (e.g., 30 minutes).
- Signal Detection: Read the plate on an AlphaLISA®-compatible plate reader.
- Data Analysis: Plot the AlphaLISA® signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.



Experimental Workflow Visualization

The following diagram illustrates the general workflow for assessing the cross-reactivity of an inhibitor against multiple bromodomains using an AlphaScreen-based assay.



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Caption: Workflow for Bromodomain Inhibitor Cross-Reactivity Screening.



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References

- 1. Discovery of a potent and selective CBP bromodomain inhibitor (Y08262) for treating acute myeloid leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
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